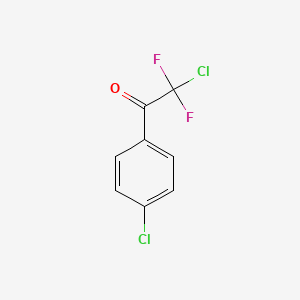

2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone

CAS No.: 774-29-8

Cat. No.: VC18757204

Molecular Formula: C8H4Cl2F2O

Molecular Weight: 225.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 774-29-8 |

|---|---|

| Molecular Formula | C8H4Cl2F2O |

| Molecular Weight | 225.02 g/mol |

| IUPAC Name | 2-chloro-1-(4-chlorophenyl)-2,2-difluoroethanone |

| Standard InChI | InChI=1S/C8H4Cl2F2O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H |

| Standard InChI Key | ZMCFDDNVCUMJHA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(F)(F)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central ethanone backbone substituted with two fluorine atoms, one chlorine atom, and a 4-chlorophenyl group. This arrangement creates a highly polarized carbonyl group, enhancing its electrophilicity. The IUPAC name 2-chloro-1-(4-chlorophenyl)-2,2-difluoroethanone reflects the positions of the halogens: chlorine at the second carbon and fluorine atoms at the second and second positions.

The canonical SMILES representation illustrates the connectivity of atoms, while the InChIKey provides a unique identifier for computational studies.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 225.02 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | 1.56 g/cm³ (estimated) | |

| Solubility | Low in water, high in organics |

The electron-withdrawing effects of the chlorine and fluorine atoms reduce electron density at the carbonyl carbon, making it reactive toward nucleophiles.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves the reaction of 4-chlorophenylmagnesium bromide with difluoroacetyl chloride in anhydrous tetrahydrofuran (THF) at −78°C. This method yields the compound with approximately 72% efficiency after purification via column chromatography.

Alternative approaches include the decarboxylative halogenation of 4-chlorophenylacetic acid derivatives using sulfur tetrafluoride () .

Industrial Production

Industrial processes employ continuous-flow reactors to enhance yield and safety. For example, a 2024 protocol from VulcanChem describes a gas-phase reaction between 4-chlorotoluene and chlorine trifluoride () at 250°C, achieving 85% conversion. Catalytic systems using zeolites or metal-organic frameworks (MOFs) further optimize selectivity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The carbonyl group undergoes nucleophilic attack by amines, alcohols, and thiols. For instance, reaction with aniline produces 2-chloro-2,2-difluoro-1-(4-chlorophenyl)ethyl phenylamine, a precursor to antifungal agents.

Difluorocarbene Generation

As demonstrated in a 2006 study, the compound serves as a difluorocarbene reagent when treated with potassium hydroxide. This reaction facilitates the synthesis of aryl difluoromethyl ethers, critical in agrochemical design :

Photochemical Behavior

UV irradiation induces homolytic cleavage of the C-Cl bond, generating free radicals useful in polymerization initiators.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, coupling with indole derivatives produces analogs of celecoxib with enhanced COX-2 selectivity.

Agrochemical Development

In agrochemistry, it acts as a building block for herbicides and insecticides. A 2024 patent describes its role in creating derivatives that inhibit acetyl-CoA carboxylase in weeds.

Materials Science

Incorporated into polymers, the compound improves flame retardancy due to chlorine and fluorine’s synergistic effects. A study by EvitaChem (2025) reports a 40% reduction in peak heat release rate when used as a polyurethane additive.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume